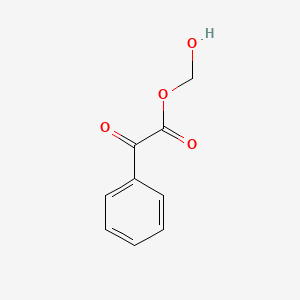
Hydroxymethyl oxo(phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxymethyl 2-oxo-2-phenylacetate is an organic compound with the molecular formula C10H10O4 It is a derivative of phenylglyoxylic acid and is characterized by the presence of a hydroxymethyl group attached to the 2-oxo-2-phenylacetate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxymethyl 2-oxo-2-phenylacetate can be synthesized through several methods. One common approach involves the esterification of phenylglyoxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of hydroxymethyl 2-oxo-2-phenylacetate may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxymethyl 2-oxo-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenylglyoxylic acid.
Reduction: Hydroxymethyl 2-hydroxy-2-phenylacetate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Hydroxymethyl 2-oxo-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of hydroxymethyl 2-oxo-2-phenylacetate involves its ability to undergo various chemical transformations. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the ester group can be hydrolyzed to release active metabolites that exert biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the derived compounds .
Comparaison Avec Des Composés Similaires
Phenylglyoxylic acid: The parent compound, which lacks the hydroxymethyl group.
Methyl phenylglyoxalate: A methyl ester derivative.
Ethyl phenylglyoxalate: An ethyl ester derivative.
Uniqueness: Hydroxymethyl 2-oxo-2-phenylacetate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
81065-85-2 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
hydroxymethyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C9H8O4/c10-6-13-9(12)8(11)7-4-2-1-3-5-7/h1-5,10H,6H2 |
Clé InChI |
XZOTYDBWEAKMLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)OCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


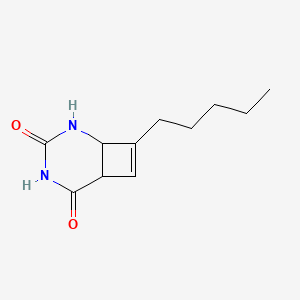
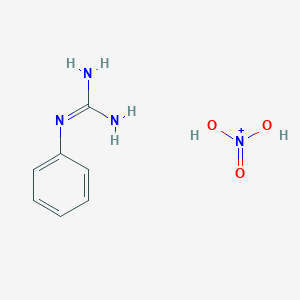
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
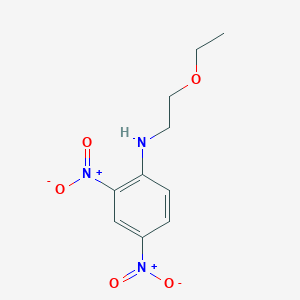

![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
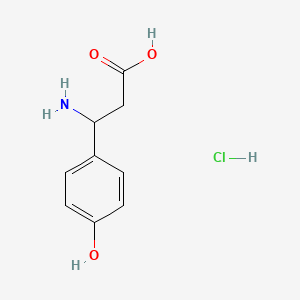
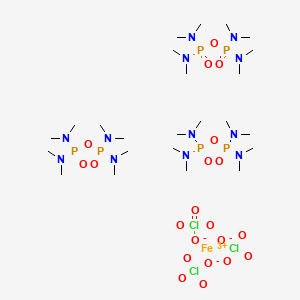
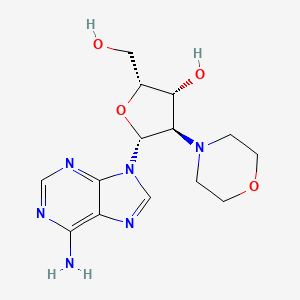



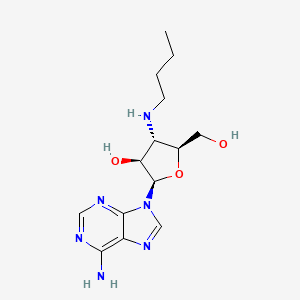
![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)
